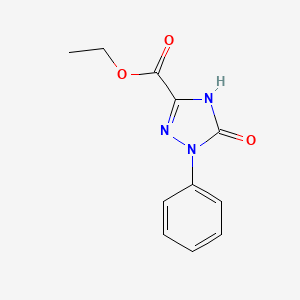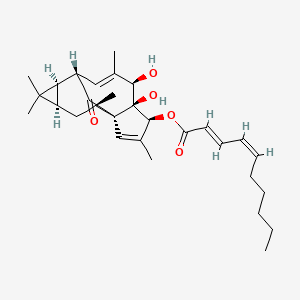
4-(4H-1,2,4-Triazol-4-YL)piperidine
Overview
Description
The compound 4-(4H-1,2,4-Triazol-4-yl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine, and features a 1,2,4-triazole ring, a five-membered heterocyclic compound containing three nitrogen atoms. This structure is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves arylation of azoles with halogenated pyridines followed by reduction of the pyridine ring . A similar approach could be applied to synthesize 4-(4H-1,2,4-Triazol-4-yl)piperidine. Additionally, a robust three-step synthesis involving nucleophilic aromatic substitution, hydrogenation, and iodination has been reported for a related compound, which could potentially be adapted for the synthesis of the triazole derivative . Furthermore, one-pot synthesis methods have been developed for related compounds, which could offer a more efficient route for the synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be studied using computational methods such as density functional theory (DFT) and Hartree–Fock calculations . These methods can predict the most stable conformers and provide insight into the vibrational spectra and molecular geometry, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Piperidine derivatives are known to participate in various chemical reactions due to their nucleophilic nature. The presence of the 1,2,4-triazole ring in 4-(4H-1,2,4-Triazol-4-yl)piperidine could influence its reactivity, making it a suitable candidate for further functionalization or as an intermediate in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4H-1,2,4-Triazol-4-yl)piperidine, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, the antimicrobial activity of similar derivatives suggests that the triazole ring imparts significant biological relevance to these molecules . Additionally, the vibrational spectra and molecular structure analysis provide valuable information about the physical properties of the compound .
Scientific Research Applications
Antimicrobial Activity :
- Derivatives of 4-(4H-1,2,4-Triazol-4-yl)piperidine, specifically 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, have been synthesized and shown to exhibit strong antimicrobial activity. A study on the structure–activity relationship of these compounds further underscores their antimicrobial effect (Krolenko, Vlasov, & Zhuravel, 2016).
Antifungal Agents :
- A series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings were synthesized and showed significant antifungal activity, particularly against strains like Candida albicans, Aspergillus niger, and Cryptococcus neoformans. The structure-activity relationship (SAR) for these compounds was developed by comparing their minimal inhibitory concentration (MIC) values with standard antifungal agents (Sangshetti & Shinde, 2010).
Synthesis and Structural Analysis :
- The synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles have been explored. For example, the compound 3-(4-fluoro-3-phenoxyphenyl)-1-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione and similar structures show the presence of various intermolecular interactions, which are crucial for their biological activity. Computational procedures like PIXEL and Hirshfeld analysis were used to evaluate these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Inhibition of Corrosion :
- Piperidine derivatives have been synthesized and studied for their inhibiting effect on the corrosion of brass in natural seawater. The presence of these compounds suppresses both anodic and cathodic corrosion processes, with their effectiveness increasing with higher concentrations. This research illustrates the potential of piperidine derivatives in corrosion inhibition (Raj & Rajendran, 2013).
Enzyme Inhibition Properties :
- Piperidine-based derivatives have been synthesized and their enzyme inhibition properties explored. For instance, certain compounds were found to be effective acetylcholinesterase (AChE) and α-glucosidase inhibitors, which are relevant in the treatment of conditions like Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHDZWPNEOFLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666283 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4H-1,2,4-Triazol-4-YL)piperidine | |
CAS RN |
690261-92-8 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)






![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)


